

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a highly versatile, water-soluble fluorescent probe belonging to the cyanine dye family.[1] Its intrinsic brightness, photostability, and pH insensitivity make it an invaluable tool in a wide array of biological imaging and labeling applications.[2][3] The defining feature of this molecule is the terminal alkyne group, which enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][4] This allows for the precise and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in complex biological systems.[1][5] The presence of two sulfonate groups confers excellent water solubility, minimizing the need for organic co-solvents in aqueous labeling reactions and reducing non-specific binding.[1][6] This technical guide provides an in-depth overview of the spectral properties, applications, and experimental protocols associated with diSulfo-Cy3 alkyne.

Core Spectral and Physicochemical Properties

The spectral characteristics of **diSulfo-Cy3 alkyne** are critical for designing and executing fluorescence-based experiments. The dye exhibits a strong absorption in the green-yellow region of the visible spectrum and emits a bright orange-red fluorescence.[7] These properties are largely consistent across different suppliers, though minor variations may exist.



Property	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~548 - 555 nm	[2][8][9][10]
Emission Maximum (λem)	~563 - 572 nm	[2][8][9][10]
Molar Extinction Coefficient (ε)	~150,000 - 162,000 M-1cm-1	[2][8][9][10]
Quantum Yield (Φ)	~0.1 - 0.15	[8][9]
Solubility	High in water, DMSO, DMF	[2][9]
pH Sensitivity	Insensitive in the pH 4-10 range	[2]

Key Applications

The unique combination of spectral properties and the presence of a reactive alkyne group makes **diSulfo-Cy3 alkyne** suitable for a range of advanced applications:

- Fluorescence Microscopy: Its brightness and photostability are ideal for high-resolution imaging of cellular structures and processes.[7][11]
- Flow Cytometry: The distinct fluorescence signal allows for precise cell sorting and analysis. [7]
- Bioconjugation: diSulfo-Cy3 alkyne can be efficiently conjugated to azide-modified proteins, antibodies, and nucleic acids for use in various assays.[1][7]
- Molecular Probes: It is effective for studying biomolecular interactions in various bioanalytical assays.[7]

Experimental Protocols Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

The CuAAC reaction is a robust and highly specific method for covalently attaching **diSulfo-Cy3 alkyne** to an azide-modified biomolecule.[4] The reaction is catalyzed by Cu(I), which is



typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12]

Materials:

- diSulfo-Cy3 alkyne
- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 5 mM in water)
- Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
- Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)

Optimized Protocol for Immunofluorescent Staining (adapted from[13]):

- Sample Preparation: Prepare cells or tissue sections containing the azide-modified target molecule according to standard protocols.
- Reaction Mix Preparation: Prepare the click chemistry reaction mix immediately before use. For a final volume of 100 μ L, combine:
 - 1-2.5 μL of 1 mM diSulfo-Cy3 azide (final concentration 1-2.5 μM)
 - 1 μL of 5 mM CuSO₄ (final concentration 50 μM)
 - 1 μL of 50 mM sodium ascorbate (final concentration 500 μM)
 - Bring the final volume to 100 μL with PBS.
- Labeling Reaction: Add the reaction mix to the prepared sample and incubate for 30-45 minutes at room temperature in a humidified chamber, protected from light.
- Washing: After incubation, wash the sample three times with PBS to remove unreacted dye and catalyst.



 Counterstaining and Imaging: Proceed with any desired counterstaining (e.g., DAPI for nuclei) and prepare the sample for fluorescence microscopy.

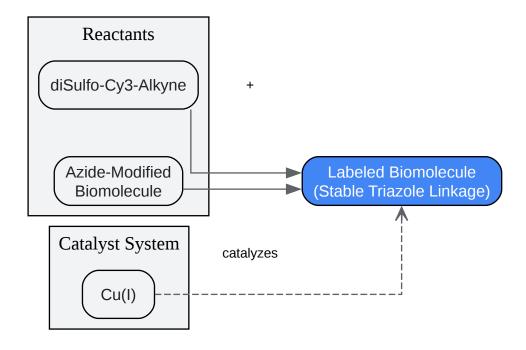
Protocol for Labeling of Alkyne-Modified Oligonucleotides (adapted from[14]):

- Oligonucleotide Dissolution: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
- Buffering: Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
- · Reagent Addition:
 - Add DMSO to a final concentration of 50% (v/v) and vortex.
 - Add the diSulfo-Cy3 azide stock solution (10 mM in DMSO) to a final concentration that is
 1.5 times the oligonucleotide concentration and vortex.
 - Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.
- Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
- Catalyst Addition: Add the 10 mM Cu(II)-TBTA stock solution in 55% DMSO to a final concentration of 0.5 mM.
- Incubation: Flush the vial with inert gas, cap it tightly, vortex thoroughly, and incubate at room temperature overnight.
- Purification: Precipitate the labeled oligonucleotide using standard methods (e.g., ethanol or acetone precipitation) and purify by HPLC or PAGE.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction



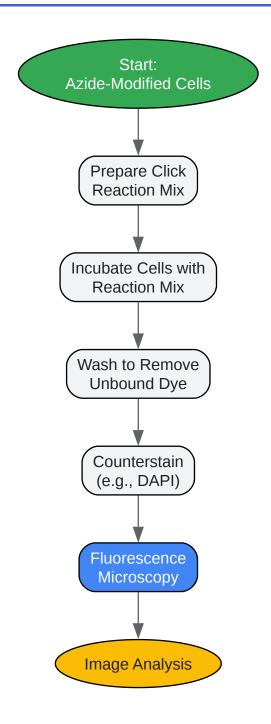


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Caption: The CuAAC "click chemistry" reaction mechanism.

General Experimental Workflow for Cell Labeling and Imaging





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Caption: A typical workflow for labeling and imaging cells.

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